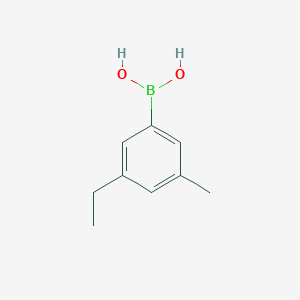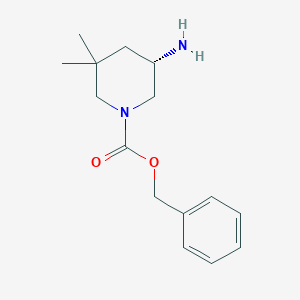![molecular formula C8H4N6O4 B11758008 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone](/img/structure/B11758008.png)
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dihydropyrimido[4,5-g]pteridin-2,4,7,9(3H,8H)-tetraon ist eine heterocyclische Verbindung, die zur Klasse der Pyrimidopyrimidine gehört. Diese Verbindungen zeichnen sich durch ihre kondensierte Ringstruktur aus, die zwei Pyrimidinringe umfasst.
Herstellungsmethoden
Die Synthese von 1,6-Dihydropyrimido[4,5-g]pteridin-2,4,7,9(3H,8H)-tetraon kann über verschiedene Wege erreicht werden. Eine übliche Methode beinhaltet die Acylierung von 5-Acetyl-4-aminopyrimidinen, gefolgt von der Cyclisierung unter Verwendung von Ammoniumacetat (NH4OAc). Ein weiterer Ansatz umfasst die reduktive Aminierung der Acetylgruppe in 5-Acetyl-4-aminopyrimidinen, gefolgt von der Cyclisierung mit Dimethylformamiddimethylacetal (DMF-DMA) oder Triethylorthoformiat (HC(OEt)3) .
Chemische Reaktionsanalyse
1,6-Dihydropyrimido[4,5-g]pteridin-2,4,7,9(3H,8H)-tetraon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Sie kann unter Verwendung gängiger Reduktionsmittel reduziert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat (KMnO4) und Reduktionsmittel wie Natriumborhydrid (NaBH4).
Wissenschaftliche Forschungsanwendungen
1,6-Dihydropyrimido[4,5-g]pteridin-2,4,7,9(3H,8H)-tetraon hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Medizin: Es wird auf sein potenzielles Einsatzgebiet bei der Entwicklung neuer Pharmazeutika, insbesondere als Inhibitoren bestimmter Enzyme, untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet.
Vorbereitungsmethoden
The synthesis of 1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone can be achieved through several routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Analyse Chemischer Reaktionen
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Wissenschaftliche Forschungsanwendungen
1,6-Dihydropyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetraone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: The compound is used in the development of new materials with unique properties.
Wirkmechanismus
Der Wirkungsmechanismus von 1,6-Dihydropyrimido[4,5-g]pteridin-2,4,7,9(3H,8H)-tetraon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann als Inhibitor von Enzymen wie Dihydrofolat-Reduktase und Phosphodiesterase wirken. Die Verbindung bindet an das aktive Zentrum dieser Enzyme und verhindert deren normale Funktion, wodurch sie ihre biologischen Wirkungen entfaltet .
Vergleich Mit ähnlichen Verbindungen
1,6-Dihydropyrimido[4,5-g]pteridin-2,4,7,9(3H,8H)-tetraon ähnelt anderen Pyrimidopyrimidinen wie Pyrimido[4,5-d]pyrimidinen und Pyrimido[5,4-d]pyrimidinen. Diese Verbindungen teilen eine ähnliche kondensierte Ringstruktur, unterscheiden sich aber in der Position der Stickstoffatome und anderer Substituenten. Die einzigartige Struktur von 1,6-Dihydropyrimido[4,5-g]pteridin-2,4,7,9(3H,8H)-tetraon verleiht ihm besondere chemische und biologische Eigenschaften, die es für bestimmte Anwendungen wertvoll machen .
Eigenschaften
Molekularformel |
C8H4N6O4 |
|---|---|
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
1,6-dihydropyrimido[4,5-g]pteridine-2,4,7,9-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-2-4(9-1)12-8(18)14-6(2)16/h(H2,9,12,14,16,18)(H2,10,11,13,15,17) |
InChI-Schlüssel |
XJCYHFCAMLRPBK-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)NC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2-difluoroethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11757930.png)

![2-(6-Methoxypyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11757945.png)
![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzothiazol-2-ylamine](/img/structure/B11757953.png)
![{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757966.png)
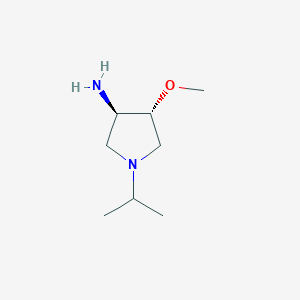
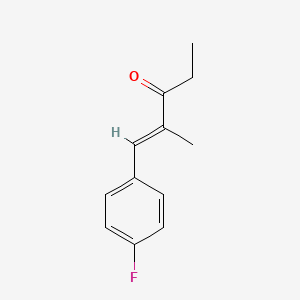
![6-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,4-dione](/img/structure/B11757985.png)
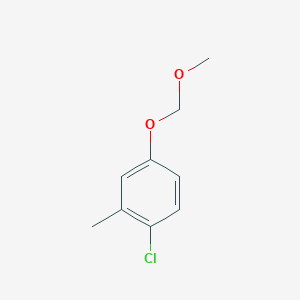
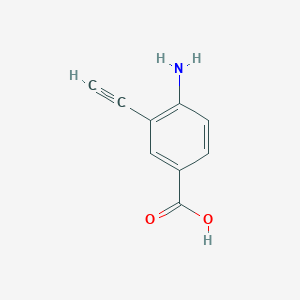
![Ethyl 2-{[1-(hydroxyimino)-2-methylpropan-2-YL]amino}acetate](/img/structure/B11757995.png)
